molecular formula C17H16N2O5 B11650563 N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-nitrobenzamide

N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-nitrobenzamide

Cat. No.: B11650563
M. Wt: 328.32 g/mol
InChI Key: QAUMHRBQSUPHCA-UHFFFAOYSA-N
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Description

N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-nitrobenzamide is a synthetic organic compound that features a benzodioxin ring fused with a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-nitrobenzamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with ethylamine and 3-nitrobenzoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated systems for reagent addition, and large-scale purification techniques such as crystallization or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxin ring can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The amide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-aminobenzamide.

    Substitution: Formation of various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The nitrobenzamide moiety can interact with enzymes or receptors, potentially inhibiting their activity. The benzodioxin ring may also contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets would depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-nitrobenzamide is unique due to the presence of both a benzodioxin ring and a nitrobenzamide moiety, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C17H16N2O5

Molecular Weight

328.32 g/mol

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-3-nitrobenzamide

InChI

InChI=1S/C17H16N2O5/c1-11(16-10-23-14-7-2-3-8-15(14)24-16)18-17(20)12-5-4-6-13(9-12)19(21)22/h2-9,11,16H,10H2,1H3,(H,18,20)

InChI Key

QAUMHRBQSUPHCA-UHFFFAOYSA-N

Canonical SMILES

CC(C1COC2=CC=CC=C2O1)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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